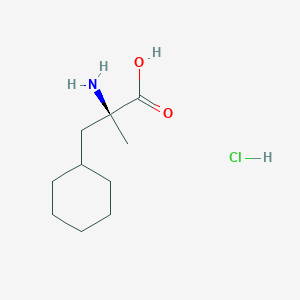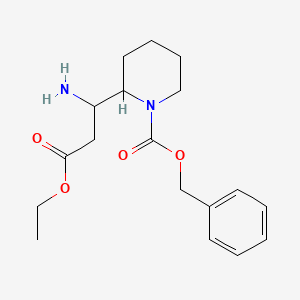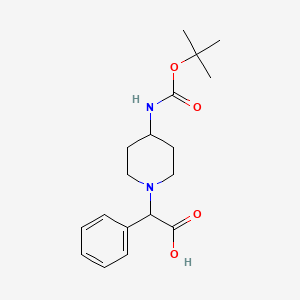
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
概要
説明
8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Reduction of Isoquinoline Derivatives: The starting material, isoquinoline, undergoes reduction to form tetrahydroisoquinoline.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include:
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to maximize efficiency.
Purification Techniques: Employing methods such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: Converting the tetrahydroisoquinoline core to its corresponding isoquinoline derivative.
Reduction: Further reducing the compound to simpler derivatives.
Substitution Reactions: Replacing functional groups on the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as chromium(VI) oxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Simpler tetrahydroisoquinoline derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride include its use as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems.
Medicine: In medicine, this compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its unique trifluoromethyl group can enhance the pharmacokinetic properties of drug molecules.
Industry: In the industry, this compound is used in the synthesis of materials with specific properties, such as increased stability and resistance to degradation.
作用機序
The mechanism by which 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards its targets, leading to specific biological or chemical outcomes.
類似化合物との比較
Trifluoromethylated Isoquinolines: Other isoquinolines with trifluoromethyl groups at different positions.
Tetrahydroisoquinolines: Isoquinolines reduced to tetrahydro derivatives without the trifluoromethyl group.
Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific position of the trifluoromethyl group, which can significantly affect its chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
特性
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-3,14H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPQUBZZNMSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662880 | |
| Record name | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074764-70-7 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-8-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074764-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


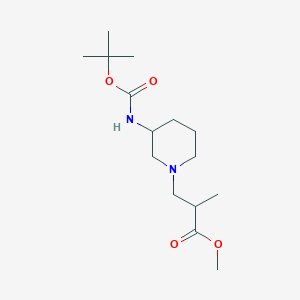
![1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500198.png)
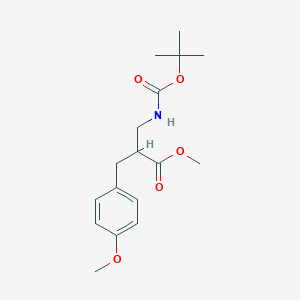
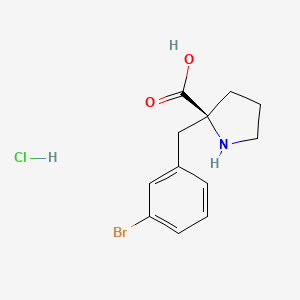
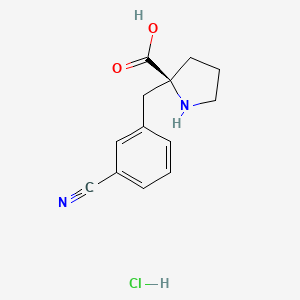
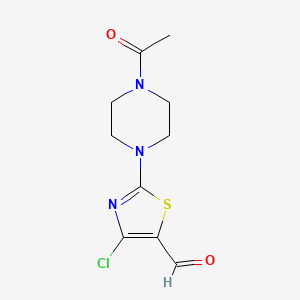
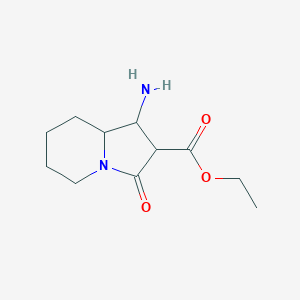
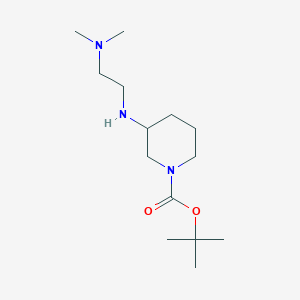
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)
![1-[3-(Trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1500218.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)
